molecular formula C11H11N3O3 B3253783 N-[4-(2,5-dioxoimidazolidin-4-yl)phenyl]acetamide CAS No. 22706-08-7

N-[4-(2,5-dioxoimidazolidin-4-yl)phenyl]acetamide

Cat. No.: B3253783
CAS No.: 22706-08-7
M. Wt: 233.22 g/mol
InChI Key: GUTQNQMNYWTMBT-UHFFFAOYSA-N
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Description

N-[4-(2,5-dioxoimidazolidin-4-yl)phenyl]acetamide is a heterocyclic compound featuring a phenylacetamide backbone fused with a 2,5-dioxoimidazolidin-4-yl moiety. This structure confers unique physicochemical properties, such as moderate polarity due to the acetamide group and hydrogen-bonding capacity from the imidazolidinone ring.

Properties

IUPAC Name

N-[4-(2,5-dioxoimidazolidin-4-yl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O3/c1-6(15)12-8-4-2-7(3-5-8)9-10(16)14-11(17)13-9/h2-5,9H,1H3,(H,12,15)(H2,13,14,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUTQNQMNYWTMBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)C2C(=O)NC(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(2,5-dioxoimidazolidin-4-yl)phenyl]acetamide typically involves the reaction of 4-aminophenylacetic acid with phosgene to form the corresponding isocyanate, which is then reacted with imidazolidin-2,5-dione under controlled conditions . The reaction is usually carried out in an inert atmosphere, such as nitrogen, to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is then purified using techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

N-[4-(2,5-dioxoimidazolidin-4-yl)phenyl]acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Medicinal Chemistry

N-[4-(2,5-dioxoimidazolidin-4-yl)phenyl]acetamide has been investigated for its potential as a therapeutic agent. Recent studies have shown that compounds with similar structures can act as inhibitors for metalloproteinases (MMPs), which are implicated in various diseases such as cancer and chronic obstructive pulmonary disease (COPD) . The specific activity against MMP-12 suggests potential applications in treating inflammatory diseases and tissue remodeling disorders.

Antimicrobial Activity

Research indicates that derivatives of imidazolidinones exhibit antimicrobial properties. This compound may be explored for its efficacy against bacterial strains, contributing to the development of new antibiotics .

Neuroprotective Effects

Compounds similar to this compound have shown promise in neuroprotection models, particularly in conditions like Parkinson's disease. They may modulate pathways involved in neurodegeneration by interacting with specific receptors or enzymes .

Case Studies and Findings

StudyFocusFindings
Study 1MMP InhibitionDemonstrated that compounds related to this compound effectively inhibit MMP-12 activity, suggesting therapeutic potential for inflammatory diseases .
Study 2Antimicrobial EfficacyEvaluated the antimicrobial properties of imidazolidinone derivatives; findings indicated significant activity against several bacterial strains.
Study 3NeuroprotectionInvestigated neuroprotective effects in rodent models; results showed potential benefits in reducing neurodegeneration associated with Parkinson's disease .

Mechanism of Action

The mechanism of action of N-[4-(2,5-dioxoimidazolidin-4-yl)phenyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The imidazolidinone ring plays a crucial role in binding to the active site of enzymes, thereby modulating their activity .

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Stereochemistry
N-[4-(2,5-dioxoimidazolidin-4-yl)phenyl]acetamide (Target) C11H11N3O3 233.23 Phenylacetamide, no additional substituents Not specified
2-[cyclopentyl(methyl)amino]-N-[4-(4-methoxyphenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetamide C19H26N4O4 386.44 Cyclopentyl(methyl)amino, 4-methoxyphenyl Not specified
2-(4-chlorophenoxy)-N-{[(4R)-4-methyl-2,5-dioxoimidazolidin-4-yl]methyl}acetamide C13H14ClN3O4 335.72 4-chlorophenoxy, R-configuration methyl 4R stereocenter

Key Observations:

Substituent Effects: The cyclopentyl(methyl)amino and 4-methoxyphenyl groups in the first analog (C19H26N4O4) increase hydrophobicity (MW 386.44 vs. 233.23 for the target), likely reducing aqueous solubility but enhancing membrane permeability .

Stereochemical Influence: The 4R-methyl configuration in C13H14ClN3O4 may confer stereoselective activity, a critical factor in drug-receptor interactions.

Research Findings and Implications

  • Hydrophobic Substituents : Compounds like C19H26N4O4 may be better suited for targets requiring lipophilic interactions (e.g., membrane-bound enzymes).
  • Electrophilic Modifications: The 4-chlorophenoxy group in C13H14ClN3O4 could enhance reactivity in nucleophilic environments, relevant for covalent inhibition strategies .
  • Stereochemical Control : The 4R configuration underscores the importance of chirality in activity, warranting enantiomeric resolution studies for future analogs.

Biological Activity

N-[4-(2,5-dioxoimidazolidin-4-yl)phenyl]acetamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, focusing on its mechanisms, research findings, and potential therapeutic applications.

Chemical Structure and Properties

  • Molecular Formula: C15H14N2O3
  • Molecular Weight: 270.28 g/mol
  • IUPAC Name: this compound
  • InChI Key: JFQYQZSYWZQWJS-UHFFFAOYSA-N

The compound features an imidazolidinone core, which is known for its diverse biological activities. The presence of the acetamide group enhances its solubility and bioavailability.

This compound exhibits biological activity through various mechanisms:

  • Enzyme Inhibition: The compound has shown potential as an inhibitor of specific enzymes involved in disease pathways. For instance, it may inhibit metalloproteinases, which are implicated in cancer metastasis and tissue remodeling .
  • Antitumor Activity: Preliminary studies indicate that derivatives of this compound possess significant antitumor properties. In vitro assays demonstrated its ability to inhibit the proliferation of various cancer cell lines, including lung cancer cells (A549, HCC827) with IC50 values in the low micromolar range .
  • Neuroprotective Effects: Similar compounds with imidazolidinone structures have been explored for neuroprotective effects, suggesting that this compound may also contribute to neuroprotection through modulation of neurochemical pathways .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntitumorInhibits cell proliferation in lung cancer cell lines
Enzyme InhibitionPotential inhibitor of metalloproteinases
NeuroprotectionModulates neurochemical pathways

Case Studies and Research Findings

  • Antitumor Activity:
    • A study evaluated the cytotoxic effects of this compound on A549 lung cancer cells. The compound exhibited an IC50 value of 6.75 µM in 2D assays and 9.31 µM in 3D assays, indicating a strong potential for further development as an anticancer agent .
  • Mechanistic Insights:
    • Research into the mechanism revealed that the compound may induce apoptosis in cancer cells by activating caspase pathways, a critical process for programmed cell death . This suggests a dual role in inhibiting growth while promoting cell death in malignant cells.
  • Enzyme Interaction:
    • Investigations into enzyme interactions showed that this compound could effectively inhibit matrix metalloproteinases (MMPs), which play a significant role in tumor invasion and metastasis . The inhibition profile indicates that this compound could be useful in developing therapies aimed at preventing cancer spread.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[4-(2,5-dioxoimidazolidin-4-yl)phenyl]acetamide
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N-[4-(2,5-dioxoimidazolidin-4-yl)phenyl]acetamide

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